N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Catalog No.
S2903499
CAS No.
919754-79-3
M.F
C22H16N2O3S2
M. Wt
420.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulf...

CAS Number

919754-79-3

Product Name

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(4-methylsulfonylphenyl)acetamide

Molecular Formula

C22H16N2O3S2

Molecular Weight

420.5

InChI

InChI=1S/C22H16N2O3S2/c1-29(26,27)15-10-8-13(9-11-15)12-18(25)23-22-24-20-16-6-2-4-14-5-3-7-17(19(14)16)21(20)28-22/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

XFDQZLWWBOLMTE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5

Solubility

not available

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound featuring a distinctive structure that combines an acenaphthothiazole moiety with a methylsulfonylphenyl acetamide group. This compound can be represented by the molecular formula C17H16N2O2SC_{17}H_{16}N_2O_2S and has a molecular weight of 320.39 g/mol. The acenaphtho[1,2-d]thiazole core contributes to its potential biological activity, while the methylsulfonyl group enhances its solubility and reactivity.

Due to the lack of specific information, it's important to consider general safety principles when handling unknown organic compounds. These may include:

  • Potential skin and eye irritation
  • Potential respiratory problems if inhaled
  • Unknown flammability and reactivity
, including:

  • Nucleophilic substitutions: The presence of the methylsulfonyl group allows for nucleophilic attack, potentially leading to substitutions at the sulfur atom.
  • Acid-base reactions: The acetamide functional group can act as a weak acid or base, participating in proton transfer reactions.
  • Oxidation-reduction reactions: The thiazole ring may participate in redox reactions due to its heteroatoms.

These reactions can be utilized in various synthetic pathways to modify or enhance the compound's properties.

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be approached through several methods:

  • Condensation Reactions: A common method involves the condensation of acenaphtho[1,2-d]thiazole with 4-(methylsulfonyl)phenylacetic acid in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Nucleophilic Substitution: The introduction of the methylsulfonyl group can be achieved via nucleophilic substitution on a suitable precursor, followed by acetamide formation through reaction with acetic anhydride.
  • Cyclization Techniques: Utilizing cyclization reactions can help form the thiazole ring if starting materials are appropriately selected.

This compound has potential applications in:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Research: It can be used in studies exploring the mechanisms of action of thiazole-containing compounds and their derivatives.

Interaction studies involving N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide may include:

  • Protein binding assays: Understanding how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Cellular assays: Evaluating its effects on cell lines can reveal information about its bioavailability and efficacy.

Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Acenaphtho[1,2-d]thiazoleContains thiazole and acenaphthene ringsKnown for diverse biological activities
N-(acenaphthalen-1-yl)-2-(4-methylphenyl)acetamideSimilar acetamide structurePotentially less soluble than methylsulfonyl variant
4-Methylsulfonyl-N-(acenaphtho[1,2-d]thiazol-8-yl)anilineContains aniline structureEnhanced reactivity due to amine functionality

The uniqueness of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(4-(methylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

3.9

Dates

Modify: 2023-08-17

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